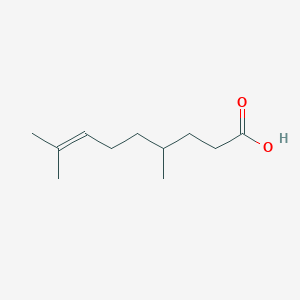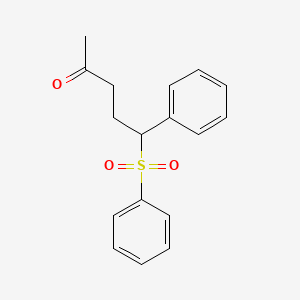![molecular formula C28H45O4- B14514339 2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate CAS No. 63400-57-7](/img/structure/B14514339.png)
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate is an ester compound characterized by the presence of a benzoate group attached to a long-chain alkyl group through an ester linkage. Esters are known for their pleasant odors and are widely used in various applications, including fragrances, flavors, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with 2-octyldodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Benzoic acid+2-OctyldodecanolH2SO42-[(2-Octyldodecyl)oxy]carbonylbenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or immobilized enzymes can also be employed to optimize the reaction conditions and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-octyldodecanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Benzoic acid and 2-octyldodecanol.
Reduction: Benzoic alcohol and 2-octyldodecanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, plasticizers, and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound can reduce surface tension and form micelles, making it useful in emulsification and solubilization processes.
Drug Delivery: Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a shorter alkyl chain.
Methyl benzoate: Another ester with a methyl group instead of a long-chain alkyl group.
Octyl benzoate: An ester with an octyl group, shorter than the 2-octyldodecyl group.
Uniqueness
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate is unique due to its long-chain alkyl group, which imparts distinct physical and chemical properties, such as enhanced hydrophobicity and surfactant behavior, making it suitable for specialized applications in various fields.
Properties
CAS No. |
63400-57-7 |
|---|---|
Molecular Formula |
C28H45O4- |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
2-(2-octyldodecoxycarbonyl)benzoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24(19-15-13-10-8-6-4-2)23-32-28(31)26-22-18-17-21-25(26)27(29)30/h17-18,21-22,24H,3-16,19-20,23H2,1-2H3,(H,29,30)/p-1 |
InChI Key |
ZNBCIKCOENZSKT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)



![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)




